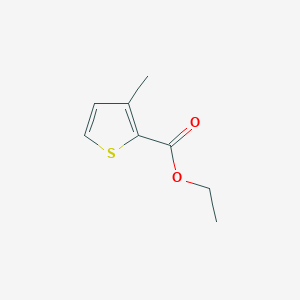
Ethyl 3-methylthiophene-2-carboxylate
Número de catálogo B1319415
Peso molecular: 170.23 g/mol
Clave InChI: UZTZDXILWKKQRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06329528B1
Procedure details


2-Bromo-3-methylthiophene (Lancaster, 26.4 g, 0.149 mol), Pd(OAc)2 (0.213 g, 0.95 mmol), 1,3-bis(diphenylphosphino) propane (0.49 g, 1.2 mmol), Na2CO3 (21.1 g, 0.20 mol), and 200 mL abs EtOH were placed into a 450 mL Hastalloy-C stirred pressure reactor, purged with N2, then pressurized with 490 psig CO, and the stirring reactor was heated to 120° C. for 36 hrs. Analysis of the reaction mixture by gas chromatography showed 1.3% and 96.9% area % starting bromomethylthiophene and carbonylation product, respectively. After cooling and venting, the reactor contents were filtered and evaporated to give a light yellow oil/solid mixture. This residue was extracted with 1,2-dichloroethane and water, and the organic phase was evaporated to give an oil. Filtration of this oil to remove residual salt gave 20.7 g (81% wt. % yield) of orange oil as ethyl 3-methyl-2-thiophenecarboxylate. 13C NMR {1H} CDCl3: δ162.8, 145.9, 131.7, 129.9, 127.0, 60.6, 15.9, 14.4 ppm.





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].C1(P([C:31]2[CH:36]=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:37]([O-])([O-:39])=[O:38].[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].CCO>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:37]([O:39][CH2:36][CH3:31])=[O:38] |f:2.3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CC1C
|
Step Two
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.213 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred pressure reactor
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reactor contents were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a light yellow oil/solid mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This residue was extracted with 1,2-dichloroethane and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of this oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual salt
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(SC=C1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
